propan-2-yl 4-{[(1E)-2-cyano-2-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate
Description
Propan-2-yl 4-{[(1E)-2-cyano-2-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate is a heterocyclic compound featuring a thiophene-substituted thiazole core linked to a cyanoethenylamino benzoate ester. Key structural elements include:
- Ethenylamino linker: The (1E)-eth-1-en-1-yl group connects the thiazole to the benzoate ester, stabilized by a cyano group at position 2.
- Propan-2-yl benzoate ester: This ester group influences solubility and bioavailability.
The combination of these moieties in the target compound suggests synergistic electronic and steric properties for targeted therapeutic applications.
Properties
IUPAC Name |
propan-2-yl 4-[[(E)-2-cyano-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)ethenyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S2/c1-13(2)25-20(24)14-5-7-16(8-6-14)22-11-15(10-21)19-23-17(12-27-19)18-4-3-9-26-18/h3-9,11-13,22H,1-2H3/b15-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNRURZKFTZXEMA-RVDMUPIBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The target compound is compared to analogs with modifications in the thiazole substituents, linker groups, or ester/amide functionalities. Key examples include:
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural similarity.
Key Observations:
Thiophene vs. Aryl Substituents :
- The target compound’s thiophen-2-yl group (electron-rich sulfur heterocycle) may enhance π-π stacking and redox activity compared to the 4-methoxyphenyl analog, which offers electron-donating methoxy groups .
- The 4-isobutylphenyl substituent in the benzamide derivative increases hydrophobicity (logP = 5.2), favoring membrane penetration .
Ester vs. Amide Functional Groups: The benzoate ester in the target compound and its 4-methoxyphenyl analog likely improve metabolic stability compared to the benzamide derivative, which has higher hydrogen-bonding capacity (3 donors) .
Synthetic Routes :
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